N-(4-Chloro-3-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(4-Chloro-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12ClNO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a chloro and cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-Chloro-3-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and cyclopropoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)methanesulfonamide
- N-(3-Chloro-4-methylphenyl)methanesulfonamide
- N-(4-Cyanophenyl)methanesulfonamide
Uniqueness
N-(4-Chloro-3-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.
Properties
Molecular Formula |
C10H12ClNO3S |
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Molecular Weight |
261.73 g/mol |
IUPAC Name |
N-(4-chloro-3-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(13,14)12-7-2-5-9(11)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
UIIFAUAXGIYYFR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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